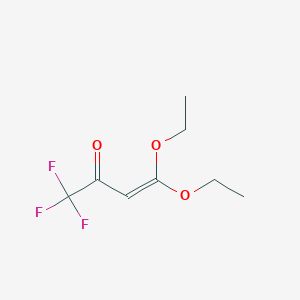

4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

Description

The Significance of Fluorinated Organic Compounds in Modern Chemical Synthesis

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physical, chemical, and biological characteristics of a parent compound. semanticscholar.orgorganic-chemistry.org

Organofluorine compounds often exhibit enhanced thermal and metabolic stability, increased lipophilicity, and altered bioavailability, properties that are highly desirable in the design of pharmaceuticals and agrochemicals. researchgate.net It is estimated that approximately 20% of modern pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. researchgate.net The trifluoromethyl group (CF3) is a particularly common motif, valued for its strong electron-withdrawing nature and its ability to improve a drug's binding affinity to target proteins. semanticscholar.orgnih.gov Consequently, the development of synthetic methods to introduce fluorine and fluorinated groups, such as the CF3 group, into organic frameworks is an area of intense research. nih.gov

Positioning 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one as a Key Synthetic Intermediate

This compound is a fluorinated organic compound characterized by the molecular formula C₈H₁₁F₃O₃. sigmaaldrich.com While specific, detailed research into its synthetic applications is not as widespread as for its mono-ethoxy analog, its structure suggests significant potential as a versatile building block. The combination of a trifluoromethyl ketone and a β,β-diethoxy substituted enone system provides multiple reactive sites for chemical transformations.

Below are some of the known physical and chemical properties of the compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 40657-29-2 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₁F₃O₃ | sigmaaldrich.com |

| IUPAC Name | 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 110 - 122 °C at 13 mmHg | sigmaaldrich.com |

The reactivity of this class of compounds is well-illustrated by its close analog, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). ETFBO is widely recognized as a versatile precursor for synthesizing a variety of trifluoromethyl-substituted heterocycles, including thiophenes, furans, pyrroles, and piperazines. semanticscholar.orgresearchgate.net Its utility stems from the electrophilic nature of the double bond and the carbonyl carbon, which are activated by the potent electron-withdrawing effect of the trifluoromethyl group.

Overview of Research Trajectories Pertaining to this compound

While peer-reviewed studies focusing explicitly on this compound are limited, the research trajectory for this class of fluorinated building blocks is well-established through extensive work on its analogs. The primary area of investigation involves their use as precursors for trifluoromethylated heterocycles, which are significant structural motifs in medicinal chemistry and drug discovery. researchgate.netsoton.ac.uk

Research on the related compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, demonstrates several key reaction pathways that highlight the potential of these intermediates:

Synthesis of Nitrogen-Containing Heterocycles: The reaction with α-amino acids leads to the formation of trifluoromethyl-substituted pyrroles and other bicyclic heteroaromatics. soton.ac.uk Similarly, reactions with compounds like ethylenediamine (B42938) can yield larger heterocyclic rings such as 5-trifluoromethyl-2,3-dihydro-1,4-diazepine. researchgate.net

Synthesis of Five-Membered Heterocycles: It serves as a key building block in synthetic routes to various trifluoromethyl-substituted furans, thiophenes, and pyrroles. semanticscholar.orgresearchgate.net

Reactions with Nucleophiles: These enones react with a range of nucleophiles. For instance, reactions with phosphorous nucleophiles like diethyl phosphite (B83602) have been studied, and reactions with Grignard reagents (e.g., phenylmagnesium bromide) can lead to substitution of the ethoxy group. researchgate.net

Application in Pharmaceutical Synthesis: The versatility of these building blocks has been showcased in the synthesis of complex pharmaceutical agents. A notable example is a synthetic approach towards the COX-2 inhibitor Celebrex® (celecoxib), which utilizes ETFBO as a key precursor. semanticscholar.orgresearchgate.net

These established research avenues for closely related trifluoromethylated enones provide a clear roadmap for the potential applications and future investigations of this compound as a valuable intermediate in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDYGCDCWBPJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4,4 Diethoxy 1,1,1 Trifluorobut 3 En 2 One

Plausible and Established-Analogous Synthetic Routes to 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

While a direct, single-step synthesis for this compound is not extensively documented in readily available literature, its structure suggests that its synthesis would likely be approached through modifications of established methods for creating similar β-alkoxyvinyl ketones and fluorinated carbonyl compounds.

Condensation Reactions and Catalytic Systems

A primary and logical approach to the synthesis of this compound is through a Claisen-type condensation reaction. This would likely involve the reaction of ethyl trifluoroacetate with a suitable three-carbon synthon that can provide the diethoxyvinyl group.

One plausible pathway is the reaction of ethyl trifluoroacetate with the enolate of a β-diethoxy ketone, although such a precursor is not standard. A more direct, albeit hypothetical, route could involve the condensation of ethyl trifluoroacetate with an excess of triethyl orthoformate under specific catalytic conditions. The reaction of active methylene compounds with orthoesters is a known method for producing 2-(alkoxyalkylidene) compounds google.com. While ethyl trifluoroacetate does not have a traditional active methylene group, its α-protons are acidified by the trifluoromethyl group, potentially allowing for deprotonation and subsequent reaction.

The choice of base and catalyst is critical in such condensation reactions. For the related synthesis of ethyl 4,4,4-trifluoroacetoacetate from ethyl trifluoroacetate and ethyl acetate, an ethanol solution of sodium ethoxide is commonly used as a catalyst patsnap.com. For the synthesis of the target diethoxy compound, a non-nucleophilic base would be preferable to avoid side reactions. The use of a tertiary amine carboxylate salt has been shown to be an effective catalyst for the condensation of 3-ketoalkanoic acid esters with trialkyl orthoesters google.com.

A proposed reaction scheme is as follows:

CF3COOEt + HC(OEt)3 --(Base/Catalyst)--> CF3C(O)CH=C(OEt)2 + EtOH

The optimization of the catalyst system would be essential to favor the desired condensation over other potential side reactions.

Multi-Step Approaches and Precursor Transformations

A multi-step synthesis offers a more controlled, albeit longer, route to this compound. This approach would involve the synthesis of a suitable precursor, which is then transformed into the final product.

A potential precursor is 4-ethoxy-1,1,1-trifluorobut-3-en-2-one. The synthesis of similar 4-alkoxy-1,1,1-trihalo-3-alken-2-ones has been reported researchgate.netresearchgate.net. Specifically, 4-methoxy-4-alkyl(aryl)-1,1,1-trifluoroalk-3-en-2-ones can be synthesized through the trifluoroacetylation of enol ethers or their corresponding acetals using trifluoroacetic anhydride in the presence of pyridine researchgate.net.

Following this logic, one could first synthesize an appropriate diethoxy precursor and then perform a trifluoroacetylation. For instance, the reaction of a 1,1-diethoxy-1-alkene with trifluoroacetic anhydride could potentially yield the desired product.

Alternatively, a precursor like 4,4,4-trifluoro-1,1-diethoxybutan-2-one could be synthesized first, followed by an elimination reaction to introduce the double bond. However, the synthesis of such a precursor is also not straightforward.

A more viable multi-step approach could start from a more readily available trifluoromethyl ketone. The general synthesis of trifluoromethyl ketones has been explored through various methods, including the nucleophilic trifluoromethylation of esters beilstein-journals.org. Once a suitable trifluoromethyl ketone precursor is obtained, subsequent reactions could be employed to introduce the diethoxyvinyl moiety.

Reaction Conditions and Parameter Optimization in this compound Synthesis

Regardless of the chosen synthetic route, the optimization of reaction conditions is paramount to achieving a good yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the nature of the catalyst or base.

For condensation reactions, the solvent can significantly influence the reaction outcome. Aprotic solvents are generally preferred to avoid interference with the base and the reactants. The reaction temperature would need to be carefully controlled to manage the rate of reaction and minimize the formation of byproducts.

In a multi-step synthesis, the conditions for each step would need to be individually optimized. For instance, in a potential trifluoroacetylation step, the choice of the acylating agent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) and the base (e.g., pyridine or a non-nucleophilic base) would be critical.

The table below summarizes key parameters that would likely require optimization for the proposed synthetic routes.

| Parameter | Condensation Route | Multi-Step Route (Trifluoroacetylation) |

| Reactants | Ethyl trifluoroacetate, Triethyl orthoformate | 1,1-Diethoxy-1-alkene, Trifluoroacetic anhydride |

| Solvent | Aprotic (e.g., THF, Diethyl ether) | Aprotic (e.g., Dichloromethane, THF) |

| Catalyst/Base | Non-nucleophilic base, Lewis acid | Pyridine, Tertiary amine |

| Temperature | -78 °C to room temperature | -20 °C to room temperature |

| Reaction Time | 1 - 24 hours | 1 - 12 hours |

Advanced Synthetic Protocols for Enhanced Yield and Selectivity

To improve the efficiency of the synthesis of this compound, advanced synthetic protocols could be employed. These might include the use of flow chemistry, microwave-assisted synthesis, or phase-transfer catalysis.

Flow chemistry could offer better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and selectivity by minimizing the formation of degradation products. Microwave-assisted synthesis could significantly reduce reaction times, which is particularly beneficial for multi-step sequences.

The use of phase-transfer catalysis could be advantageous in condensation reactions, especially if the base and reactants have different solubilities. This technique can facilitate the transport of the reactive species between phases, thereby increasing the reaction rate.

Furthermore, the development of novel catalytic systems specifically designed for the condensation of fluorinated esters with orthoesters could lead to a more direct and efficient synthesis of the target compound. Research into Lewis acid or organocatalyst systems that can activate both reactants towards the desired transformation would be a promising area for exploration.

Reactivity Profiles and Mechanistic Elucidation of 4,4 Diethoxy 1,1,1 Trifluorobut 3 En 2 One

Nucleophilic Addition Reactions of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

The conjugated system in this compound makes it an excellent Michael acceptor. Nucleophiles can attack the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-addition or conjugate addition). libretexts.org The reaction pathway is largely dependent on the nature of the nucleophile. libretexts.orgsigmaaldrich.com

Reactions with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles readily react with this compound, leading to a variety of heterocyclic and acyclic products.

Primary and secondary amines react with this compound to replace one of the ethoxy groups, forming β-amino-α,β-unsaturated ketones, also known as enaminones. thieme-connect.de This O,N-exchange reaction typically occurs at room temperature and can produce quantitative yields of the corresponding 4-alkoxy-4-(organoamino)but-3-en-2-ones. thieme-connect.de For instance, the reaction with aqueous solutions of amines like methylamine proceeds efficiently. thieme-connect.de

These resulting enaminones are stable intermediates that can be used in further synthetic transformations. For example, reaction with S,S-dimethyl- and S-methyl-S-phenyl-sulfoximide in the presence of triethylamine yields trifluoroacetylketene O,N-acetals. scielo.brresearchgate.netscielo.br These derivatized compounds serve as precursors for synthesizing various substituted heterocycles. scielo.brresearchgate.netscielo.br

Table 1: Synthesis of Trifluoroacetylketene O,N-Acetals

| Nitrogen Nucleophile | Product | Yield (%) |

| S,S-Dimethyl-sulfoximide | CF3C(O)CH=C(OEt)(NS(O)(CH3)2) | 60-72% |

| S-Methyl-S-phenyl-sulfoximide | CF3C(O)CH=C(OEt)(NS(O)(CH3)(Ph)) | 60-72% |

Data sourced from multiple studies. scielo.brresearchgate.netscielo.br

The reaction of this compound and its derivatives with dinucleophiles like hydrazines and hydroxylamine hydrochloride leads to the formation of five-membered heterocyclic rings such as pyrazoles and isoxazoles. scielo.brresearchgate.net The reaction proceeds through a nucleophilic attack, followed by an intramolecular cyclization and dehydration. researchgate.net

For example, the O,N-acetal derivative, 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one, reacts with various hydrazines and hydroxylamine to produce S,S-dimethylsulfoximido-substituted pyrazoles and isoxazoles in good yields. scielo.brresearchgate.netscielo.br

Table 2: Synthesis of Heterocycles from 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one

| Dinucleophile | Heterocyclic Product | Yield (%) |

| Hydrazine | Pyrazole derivative | 55-89% |

| Hydroxylamine Hydrochloride | Isoxazole derivative | 55-89% |

Data sourced from multiple studies. scielo.brresearchgate.netscielo.br

Reactivity with Carbon-Based Nucleophiles (e.g., Organometallic Reagents)

The interaction of this compound with carbon-based nucleophiles, particularly organometallic reagents, is highly dependent on the reagent used. sigmaaldrich.com Strong, hard nucleophiles like Grignard reagents (e.g., phenylmagnesium bromide) tend to favor substitution of the ethoxy group. sigmaaldrich.comresearchgate.net In contrast, softer nucleophiles like organozinc compounds result in 1,2-addition to the carbonyl group. sigmaaldrich.comresearchgate.net This differential reactivity allows for selective functionalization of the molecule. sigmaaldrich.com

Interactions with Oxygen-Based Nucleophiles

While less explored, oxygen-based nucleophiles can also react with this compound. The nucleophilic addition of alcohols to similar α,β-unsaturated systems is a known transformation, often requiring catalysis. uni-giessen.de The high electrophilicity of the carbonyl carbon and the β-carbon suggests that reactions with alkoxides or phenoxides could lead to either 1,2-addition or conjugate addition products, similar to the behavior observed with other nucleophiles.

Electrophilic Transformations and Substitution Reactions of this compound

The electron-rich double bond of this compound, due to the presence of the two ethoxy groups, can potentially react with strong electrophiles. However, the dominant reactivity profile of this compound is characterized by its electrophilic nature at the carbonyl and β-carbons, making it more susceptible to nucleophilic attack. Information on its reactions as a nucleophile in electrophilic transformations is not extensively documented in the reviewed literature. The primary substitution reactions observed involve the displacement of one of the ethoxy groups by a nucleophile, as detailed in the nucleophilic addition sections. thieme-connect.de

Pericyclic and Cycloaddition Reactions Involving this compound

The presence of both an electron-deficient double bond, activated by the trifluoromethyl ketone, and an electron-rich enol ether moiety makes compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) highly versatile participants in pericyclic reactions. These reactions, particularly cycloadditions, provide efficient routes to complex heterocyclic structures.

ETFBO is known to participate in inverse electron demand Hetero-Diels-Alder reactions, where it functions as the electron-deficient heterodiene component. It readily reacts with electron-rich dienophiles, such as vinyl ethers, to form trifluoromethyl-substituted dihydropyrans. thieme-connect.de These cycloadditions are typically performed under mild thermal conditions and are noted for their high chemoselectivity and regioselectivity, although they are often not stereoselective. thieme-connect.de

The reaction between ETFBO and ethyl vinyl ether, for instance, is conducted by heating the components in a sealed ampule. This process yields 2,4-Diethoxy-6-(trifluoromethyl)-3,4-dihydro-2H-pyran in high yield. thieme-connect.de The regioselectivity of this reaction is governed by the electronic demands of the reactants, leading to a specific orientation of the diene and dienophile during the cycloaddition.

| Diene | Dienophile | Conditions | Product | Yield |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethyl vinyl ether | 80°C, 30 h, sealed ampule | 2,4-Diethoxy-6-(trifluoromethyl)-3,4-dihydro-2H-pyran | 93% |

Table 1: Hetero-Diels-Alder reaction of ETFBO with Ethyl Vinyl Ether. thieme-connect.de

Beyond reacting with vinyl ethers, ETFBO also engages in [4+2] cycloaddition reactions with other types of reactants, such as phosphorous nucleophiles. When ETFBO is heated with triethyl phosphite (B83602), a [4+2] cycloaddition occurs, yielding a phosphorus-containing heterocycle, 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. researchgate.net

This reaction demonstrates the versatility of the butenone scaffold in constructing a variety of heterocyclic systems. The resulting oxaphospholene can be subsequently hydrolyzed to afford a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ⁵-oxaphospholen, showcasing a pathway to functionalized phosphonic acid derivatives.

| Reactant 1 | Reactant 2 | Primary Product | Hydrolysis Product |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Triethyl phosphite | 2,2,2-Triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene | 2-Oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ⁵-oxaphospholen |

Table 2: [4+2] Cycloaddition of ETFBO with Triethyl Phosphite and Subsequent Hydrolysis. researchgate.net

Acid-Catalyzed Reactions and Skeletal Rearrangements of this compound Derivatives

The reactivity of ETFBO and its derivatives is significantly influenced by the presence of acid catalysts. Lewis acids can activate the molecule, facilitating reactions with various nucleophiles. For example, ETFBO reacts with electron-rich aromatic systems like indole and N,N-dimethylaniline in the presence of a Lewis acid catalyst. researchgate.net This reaction proceeds via an addition-elimination mechanism to produce a β-arylvinyltrifluoromethylketone, demonstrating a formal substitution of the ethoxy group. researchgate.net While this is not a skeletal rearrangement, it is a key example of acid-catalyzed reactivity for this class of compounds.

| Substrate | Nucleophile | Catalyst | Product Type |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Indole | Lewis Acid | β-(Indolyl)vinyltrifluoromethylketone |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | N,N-Dimethylaniline | Lewis Acid | β-(4-(Dimethylamino)phenyl)vinyltrifluoromethylketone |

Table 3: Lewis Acid-Catalyzed Reactions of ETFBO with Aromatic Nucleophiles. researchgate.net

Computational Chemistry and Mechanistic Investigations of this compound Reactivity

Computational methods, particularly Density Functional Theory (DFT), are essential for elucidating the complex reaction mechanisms of fluorinated compounds. For cycloaddition reactions similar to those undertaken by ETFBO, DFT calculations can map the entire reaction pathway, identifying transition states and intermediates. mdpi.comresearchgate.net These studies help determine whether a reaction proceeds through a concerted, single-step mechanism or a stepwise pathway involving zwitterionic or diradical intermediates. mdpi.com For polar cycloadditions involving trifluoromethyl groups, the formation of zwitterionic intermediates is a plausible pathway that can be computationally verified. mdpi.com By calculating the energy barriers (activation energies) for different potential pathways, DFT can predict the feasibility and outcome of a reaction under specific conditions, providing insights that are complementary to experimental findings.

The control of regiochemistry and stereochemistry is a central theme in the study of cycloaddition reactions. As observed experimentally, the Hetero-Diels-Alder reactions of ETFBO with vinyl ethers are highly regioselective but generally lack stereoselectivity. thieme-connect.de

Regiocontrol : The observed regioselectivity is a direct consequence of the compound's electronic nature. In an inverse electron demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (e.g., ethyl vinyl ether) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (ETFBO) is dominant. This orbital interaction dictates the orientation of the reactants as they approach each other, favoring the formation of one constitutional isomer over others.

Stereocontrol : The general lack of stereoselectivity in these thermal reactions suggests that the energy difference between the transition states leading to different stereoisomers (e.g., endo vs. exo) is small, or that the reaction may proceed through a stepwise mechanism that allows for loss of stereochemical information. Achieving stereocontrol in such systems often requires the use of chiral catalysts or auxiliaries to selectively lower the energy of one transition state over another.

Strategic Applications of 4,4 Diethoxy 1,1,1 Trifluorobut 3 En 2 One in Organic Synthesis

Construction of Fluorine-Containing Heterocyclic Systems

The electrophilic nature of the carbon skeleton and the presence of good leaving groups (ethoxy groups) make 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one an excellent precursor for cyclization and annulation reactions with various nucleophiles, leading to a diverse range of fluorine-containing heterocycles.

A primary application of this compound is in the synthesis of five- and six-membered heterocycles. It serves as a key precursor for trifluoromethyl-substituted pyrazoles, isoxazoles, and pyrimidines, which are privileged structures in medicinal and agricultural chemistry. researchgate.net

The general strategy involves a two-step process. First, this compound undergoes an O,N-exchange reaction with a suitable nitrogen nucleophile, such as an S,S-sulfoximide, to form a more reactive trifluoroacetylketene O,N-acetal intermediate. scielo.br This intermediate is then cyclized with various dinucleophiles.

Detailed research findings demonstrate this methodology:

Pyrazoles: The reaction of the intermediate, 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one, with different hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) leads to the formation of S,S-dimethylsulfoximido-substituted pyrazoles in yields ranging from 55% to 89%. scielo.br

Isoxazoles: Cyclocondensation of the same O,N-acetal intermediate with hydroxylamine hydrochloride produces the corresponding trifluoromethylated S,S-dimethylsulfoximido-substituted isoxazoles. scielo.br

Pyrimidines: Treatment of the intermediate with acetylguanidine results in the synthesis of trifluoromethylated S,S-dimethylsulfoximido-substituted pyrimidines. scielo.br

This approach highlights the utility of this compound as a 1,3-dielectrophilic synthon for building these important heterocyclic systems. scielo.br

| Reagent Class | Heterocyclic Product | Yield Range |

| Hydrazines | Pyrazoles | 55-89% |

| Hydroxylamine | Isoxazoles | - |

| Acetylguanidine | Pyrimidines | - |

The compound is also instrumental in constructing oxygen-containing heterocycles like pyran-4-ones. In a Lewis acid-mediated formal [3+3] cyclocondensation reaction, 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one (a close analog) reacts with 1,3-bis(silyloxy)-1,3-butadienes. nih.gov The choice of Lewis acid is crucial in directing the reaction pathway. When trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) is used as the mediator, the cyclization of specific dienes results in the formation of trifluoromethyl-substituted pyran-4-ones. nih.gov This transformation provides a route to six-membered oxygen heterocycles incorporating a trifluoromethyl group.

While direct synthesis of trifluoromethylated indanes from this compound is not explicitly detailed in the provided context, the cyclization of related structures provides a strong basis for this application. For instance, 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo intramolecular transformation in superacids like triflic acid (TfOH) to yield 3-trichloromethylindan-1-ones. beilstein-journals.org This reaction proceeds via protonation of the carbonyl group, followed by electrophilic aromatic substitution. It is plausible that analogous trifluoromethylated enones, derived from the title compound, could undergo a similar acid-catalyzed cyclization to form trifluoromethylated indane scaffolds.

The reactivity of this compound extends to the synthesis of other significant heterocyclic systems. It is a valuable building block for preparing trifluoromethyl-substituted thiophenes, furans, and pyrroles. researchgate.netsemanticscholar.org The key steps in these syntheses typically involve an initial addition-elimination reaction to the enone system, followed by a subsequent cyclization step, such as a thiazolium-catalyzed Stetter reaction. researchgate.net This versatility allows for the creation of a wide array of five-membered aromatic heterocycles containing the CF₃ moiety. researchgate.net

Preparation of Trifluoromethylated Acyclic Compounds and Functionalized Enones

Beyond its use in forming cyclic systems, this compound is a precursor for synthesizing functionalized acyclic molecules.

A notable application is the synthesis of novel acyclic sulfoximido enones. These compounds are formed through O,N-exchange reactions where one of the ethoxy groups of this compound is displaced by a sulfoximide. scielo.br Specifically, the reaction with S,S-dimethyl- and S-methyl-S-phenyl-sulfoximide in the presence of triethylamine yields new trifluoroacetylketene O,N-acetals. scielo.br These resulting sulfoximido enones, such as 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one, are stable acyclic intermediates obtained in good yields (60-72%) and serve as the direct precursors for the heterocyclic syntheses described previously. scielo.br

| Reactant | Product | Yield Range |

| S,S-dimethylsulfoximide | 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one | 60-72% |

| S-methyl-S-phenyl-sulfoximide | 4-ethoxy-4-(S-methyl-S-phenylsulfoximido)-1,1,1-trifluorobut-3-en-2-one | 60-72% |

Development of Functionalized 1,3-Butadiene Systems

The application of this compound as a direct precursor for the development of functionalized 1,3-butadiene systems is not extensively documented in prominent scientific literature. While the synthesis of 1,3-dienes is a well-established field involving methods like Wittig reactions, cross-coupling reactions, and various elimination and rearrangement protocols, specific pathways originating from this particular trifluoromethylated butenone are not readily found. Research into fluorine-containing building blocks has led to the synthesis of trifluoromethylated 1,3-dienes from precursors such as β-CF3-1,3-enynes, but this does not directly involve this compound. mdpi.com

Utility in Peptide Synthesis Methodologies

In the intricate field of peptide synthesis, the prevention of undesirable side reactions is paramount. This is achieved through the use of protecting groups, which temporarily block reactive functional groups on amino acids. springernature.com The α-amino group of an amino acid must be protected to prevent self-polymerization and to ensure that the peptide bond forms in the correct sequence.

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a closely related analogue, serves as an effective reagent for the N-protection of amino acids. By reacting with the free amino group, it forms a stable adduct that shields the nitrogen from participating in unwanted coupling reactions. This protection is a critical step in the stepwise assembly of peptide chains. The presence of the trifluoromethyl group can influence the chemical properties of the protecting group, such as its stability and the conditions required for its eventual removal, a process known as deprotection. The strategic use of such protecting groups allows chemists to build complex peptide structures with high precision and yield.

Role as a Precursor for Advanced Chemical Building Blocks

One of the most significant applications of this compound is its role as a versatile precursor for advanced, high-value chemical building blocks, particularly trifluoromethyl-substituted heterocycles. rsc.orgresearchgate.netsemanticscholar.org The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds is of immense interest in medicinal chemistry and agrochemistry, as it can enhance properties like metabolic stability, lipophilicity, and binding affinity. rsc.org

The butenone's structure is primed for cycloaddition and condensation reactions. The 1,3-dielectrophilic nature of the enone system allows it to react with various dinucleophiles to form five- or six-membered rings. For instance, reaction with hydrazines readily yields trifluoromethyl-substituted pyrazoles, a core structure in many pharmaceutical drugs. innospk.com Similarly, reactions with other nucleophilic reagents can produce a diverse array of heterocycles.

This compound serves as a key starting material for synthesizing valuable intermediates, which are then used to construct more complex molecules. For example, it has been utilized in a synthetic approach towards Celecoxib, a well-known anti-inflammatory drug. researchgate.netsemanticscholar.org The ability to efficiently generate a variety of trifluoromethylated heteroarenes positions this compound as a cornerstone reagent for creating novel compounds with potential biological activity. researchgate.netinnospk.com

Table 1: Heterocyclic Systems Synthesized from this compound

| Heterocycle Class | Reagent(s) | Significance |

|---|---|---|

| Pyrazoles | Hydrazines | Core component of anti-inflammatory, analgesic, and antipyretic drugs. innospk.com |

| Thiophenes | Sulfur-containing reagents | Important structural motifs in pharmaceuticals and materials science. researchgate.netsemanticscholar.org |

| Furans | Various reagents via Stetter reaction intermediates | Prevalent in natural products and biologically active compounds. researchgate.netsemanticscholar.org |

| Pyrroles | Amino compounds | Foundational structures in numerous pharmaceuticals and natural products. researchgate.netsemanticscholar.org |

| Isoxazoles | Hydroxylamine | Used in the development of various bioactive molecules. |

| Pyrimidines | Guanidines/Amidines | Key components of nucleobases and numerous therapeutic agents. |

| Benzimidazoles | o-Phenylenediamine | A privileged scaffold in medicinal chemistry with diverse biological activities. researchgate.net |

Emerging Research Avenues and Future Perspectives for 4,4 Diethoxy 1,1,1 Trifluorobut 3 En 2 One

Development of Novel Catalytic Systems for 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one Transformations

The transformation of this compound and its derivatives, such as β-trifluoromethylated enones, is greatly enhanced by catalytic systems that offer improved efficiency, selectivity, and scope. Research is actively pursuing novel catalysts to control the reactivity of these powerful synthons.

Lewis acid catalysis has been employed in reactions of the related (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). For instance, its reaction with electron-rich aromatic systems like indole and N,N-dimethylaniline is facilitated by a Lewis acid to produce β-arylvinyltrifluoromethylketones researchgate.net.

Organocatalysis represents a significant area of development. N-Heterocyclic carbenes (NHCs) have been successfully used in asymmetric formal Diels-Alder reactions of β-trifluoromethyl enones . Furthermore, a thiazolium-catalyzed Stetter reaction involving ETFBO is a key step in a synthetic route to the anti-inflammatory drug Celecoxib uni-hannover.de. These methods avoid the use of metals, aligning with greener synthesis principles.

The table below summarizes representative catalytic systems used for transformations of β-trifluoromethylated enones, a class of compounds to which derivatives of this compound belong.

| Catalyst Type | Reaction | Substrate Class | Product Type |

| Lewis Acid | Friedel-Crafts type reaction | ETFBO & Aromatics | β-Arylvinyltrifluoromethylketones researchgate.net |

| Thiazolium Salt (NHC precursor) | Stetter Reaction | ETFBO | 1,4-Dicarbonyl compounds uni-hannover.de |

| Chiral NHC | Asymmetric Diels-Alder | β-Trifluoromethyl enones | Dihydropyranones |

Future research is directed towards discovering new catalytic systems that can activate different reaction pathways, enabling the synthesis of increasingly complex molecular architectures from this versatile fluorinated building block.

Stereoselective and Asymmetric Synthesis Strategies Employing this compound

The development of stereoselective and asymmetric transformations using β-trifluoromethylated enones is a major focus in modern organic chemistry, driven by the demand for enantiomerically pure fluorinated compounds in the pharmaceutical and agrochemical industries rsc.org. While specific asymmetric reactions starting directly from this compound are not extensively documented, the reactivity of its enone derivatives is the subject of intense investigation.

Recent studies have demonstrated highly chemo- and stereoselective defluorophosphination and defluorophosphorylation reactions of trifluoromethylated enones under transition-metal-free conditions acs.orgacs.org. These reactions allow for the controlled and selective replacement of one or two fluorine atoms, creating structurally diverse organophosphorus compounds with high fidelity acs.orgacs.org.

Asymmetric catalysis has been applied extensively to β-trifluoromethylated enones. These compounds are recognized as attractive synthons for creating optically active molecules containing the trifluoromethyl motif rsc.org. For example, N-heterocyclic carbene (NHC)-catalyzed asymmetric hetero-Diels-Alder reactions of β-trifluoromethyl enones with α-aroyloxyaldehydes provide a stereospecific route to syn- and anti-dihydropyranones .

The table below highlights key strategies in the stereoselective synthesis involving this class of compounds.

| Strategy | Catalyst/Reagent | Reaction Type | Product Stereochemistry |

| Chemo- and Stereoselective Functionalization | P(O)-containing compounds | Defluorophosphination | High stereoselectivity (Z/E) acs.orgacs.org |

| Asymmetric Organocatalysis | Chiral N-Heterocyclic Carbene (NHC) | Hetero-Diels-Alder | syn- and anti-dihydropyranones |

| Multi-component Reaction | Phenylsilane, Phosphine Oxides | Hydrodefluorination/Defluorophosphorylation | Regio- and stereoselective researchgate.net |

Future work will likely focus on applying chiral catalysts directly to this compound or its immediate derivatives to control the stereochemistry of addition reactions, leading to new chiral building blocks.

Green Chemistry Approaches in Reactions Involving this compound

The principles of green chemistry are increasingly important in the synthesis of organofluorine compounds due to the often harsh reagents and conditions traditionally used dovepress.comtandfonline.com. While specific green metric analyses for reactions of this compound are sparse, the broader field of green fluorine chemistry offers a clear roadmap for future improvements researchgate.net.

Key green chemistry considerations for transformations involving this compound include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Cycloaddition reactions, for instance, are inherently atom-economical.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. Research into solvent effects on pyrazole synthesis has shown that reaction rates vary significantly, with DMF being faster than other options, indicating that solvent choice is a critical optimization parameter mdpi.com.

Catalysis: Employing catalytic rather than stoichiometric reagents reduces waste. The use of organocatalysts, as seen in the Stetter and Diels-Alder reactions of related enones, is a prime example of this principle in action uni-hannover.de.

Avoidance of Hazardous Reagents: Traditional fluorination methods often use highly toxic reagents like SbF₃ or HF dovepress.com. Syntheses starting from building blocks like this compound circumvent the need for direct fluorination steps, representing a greener approach. Recent innovations, such as using KF for the synthesis of sulfonyl fluorides, highlight the trend towards safer and more environmentally benign processes eurekalert.orgsciencedaily.com.

The versatility and reactivity of this compound make it a strong candidate for inclusion in future green chemistry initiatives innospk.com. Future research is expected to focus on developing one-pot reactions, utilizing bio-based solvents, and employing recyclable catalysts for its transformations.

Integration of this compound into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of efficient and green chemistry. The diverse reactivity of this compound and its derivatives makes them ideal candidates for inclusion in MCRs.

A key application of this building block is the synthesis of pyrazoles innospk.com. Pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine nih.gov. Using this compound, this can be achieved in a straightforward manner to produce trifluoromethyl-substituted pyrazoles scielo.br. While this is typically a two-component reaction, the development of MCRs to build more complex pyrazole scaffolds is an active area of research organic-chemistry.org.

More broadly, β-trifluoromethyl enones have been successfully used in MCRs. A notable example is the transition-metal-free, three-component reaction of trifluoromethyl enones, phenylsilane, and phosphine oxides to generate gem-fluorophosphine alkenes with high chemo-, regio-, and stereoselectivity researchgate.net.

| Reaction Type | Components | Product | Significance |

| Heterocycle Synthesis | This compound, Hydrazines | Trifluoromethyl-substituted pyrazoles scielo.br | Access to important pharmaceutical scaffolds |

| Defluorinative Functionalization | Trifluoromethyl enone, Phenylsilane, Phosphine oxide | gem-Fluorophosphine alkenes researchgate.net | Three-component, stereoselective C-F bond functionalization |

| Pyrazole Synthesis | Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | 1,3,5-Trisubstituted pyrazoles organic-chemistry.org | Four-component palladium-catalyzed reaction |

The integration of this compound into novel MCR sequences is a promising avenue for future research. This would enable the rapid assembly of complex, fluorinated molecules from simple precursors, significantly increasing synthetic efficiency.

Advanced Analytical and Spectroscopic Characterization of Compounds Derived from this compound

The precise characterization of novel compounds derived from this compound is crucial for confirming their structure and purity. A combination of advanced analytical and spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of these compounds.

¹H NMR provides information on the proton environment.

¹³C NMR reveals the carbon skeleton. In derivatives of this compound, the carbon of the CF₃ group typically appears as a quartet due to C-F coupling. For example, in a synthesized S,S-dimethylsulfoximido-substituted pyrimidine, this signal was observed at 120.7 ppm with a large coupling constant (JC-F) of 275 Hz scielo.br.

¹⁹F NMR is particularly valuable for organofluorine compounds. The trifluoromethyl group serves as a sensitive probe and a convenient spectroscopic handle. Benchtop ¹⁹F NMR has been effectively used for the real-time, quantitative monitoring of reaction kinetics in the synthesis of trifluoromethylated pyrazoles, such as Celecoxib, without requiring expensive deuterated solvents mdpi.com.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the synthesized molecules. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for various adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification in ion mobility-mass spectrometry experiments uni.lu.

X-ray Crystallography provides unambiguous proof of structure and stereochemistry by determining the precise arrangement of atoms in a single crystal. This technique has been used to fully characterize the structures of various reaction products derived from related trifluoromethyl enones researchgate.net.

The table below lists key analytical techniques and their specific applications in the study of derivatives of this compound.

| Technique | Information Obtained | Specific Application Example |

| ¹⁹F NMR Spectroscopy | Reaction progress, identification of fluorinated species | Real-time kinetic monitoring of Celecoxib synthesis mdpi.com |

| ¹³C NMR Spectroscopy | Carbon skeleton, C-F coupling constants | Identification of CF₃ quartet at ~120.7 ppm (J = 275 Hz) in a pyrimidine derivative scielo.br |

| Mass Spectrometry | Molecular weight, fragmentation, ion shape | Prediction of Collision Cross Section (CCS) values for various adducts uni.lu |

| X-ray Crystallography | Unambiguous 3D molecular structure | Confirmation of the resonance structure of a phosphine addition product researchgate.net |

As synthetic methods evolve to create more complex molecules from this compound, the application of these and other advanced analytical techniques will be essential for their complete and accurate characterization.

Q & A

Q. What are the common synthetic routes for preparing 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one?

The compound is synthesized via the reaction of triethyl orthoacetate with trifluoroacetic anhydride, following a method reported by Hojo et al. This precursor is critical for subsequent functionalization, such as O,N-exchange reactions with sulfoximides or cyclocondensation with dinucleophiles. The procedure typically involves refluxing in acetonitrile with triethylamine as a base, yielding intermediates like 4-ethoxy-4-sulfoximido derivatives .

Q. How is this compound utilized in the synthesis of trifluoromethylated heterocycles?

this compound serves as a versatile building block for synthesizing pyrazoles, isoxazoles, and pyrimidines. For example, reactions with hydrazines, hydroxylamine hydrochloride, or acetylguanidine under reflux conditions (toluene/methanol, 8–16 h) yield trifluoromethylated heterocycles. These reactions exploit the electrophilic nature of the enone system, enabling regioselective cyclization .

Advanced Research Questions

Q. What strategies optimize O,N-exchange reactions with sulfoximides to improve yields?

Key variables include solvent polarity, temperature, and stoichiometry. In reactions with S,S-dimethylsulfoximide, acetonitrile as a solvent at 80–82°C for 24 h, combined with triethylamine, achieves 60–72% yields for sulfoximido derivatives (e.g., 3a-b). Lower yields (<25%) in alternative pathways (e.g., hydrazine reactions in ethanol) highlight the need for optimized base strength and solvent selection to stabilize intermediates .

Q. How do solvent choice and reaction time affect cyclocondensation with dinucleophiles?

Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack on the enone system, while protic solvents (e.g., methanol) enhance cyclization efficiency. For instance, reactions with nicotinohydrazide in methanol under reflux for 16 h yield 68–77% of pyrazole derivatives. Extended reaction times (>24 h) may lead to side reactions, such as hydrolysis of the ethoxy group .

Q. Are there contradictory findings in regioselectivity when using different dinucleophiles?

Q. What analytical methods confirm the structure of sulfoximido derivatives?

Crystallography (e.g., X-ray diffraction) and NMR spectroscopy are critical. For example, NMR of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one shows distinct signals for ethoxy protons (δ 4.18–4.39 ppm) and NH groups (δ 4.93 ppm). Crystallographic data (e.g., intermolecular O–H⋯N hydrogen bonds) further validate stereochemical outcomes .

Q. How does the electronic nature of substituents influence cyclization efficiency?

Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the α-carbon, accelerating nucleophilic attack. Conversely, electron-donating substituents on sulfoximides (e.g., S-methyl-S-phenyl) reduce reactivity due to steric hindrance. Computational studies (e.g., DFT calculations) can quantify these effects, guiding substituent selection for target heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.